molecular formula C₁₈H₂₀ClN₃O B1662777 FK1052 hydrochloride CAS No. 129299-81-6

FK1052 hydrochloride

Cat. No. B1662777
M. Wt: 329.8 g/mol
InChI Key: POKFYJWUPWZYQV-UHFFFAOYSA-N
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Description

FK1052 hydrochloride, also known as (±)-FK1052, is the racemate of Fabesetron hydrochloride . It is a potent dual antagonist for 5-HT3 and 5-HT4 receptors .


Synthesis Analysis

FK1052 is a dihydropyridoindole derivative . It was designed and synthesized as a new serotonin 3 and 4 dual receptor antagonist . The compound was found to be more potent than ondansetron and granisetron .


Chemical Reactions Analysis

FK1052, ondansetron, and granisetron have been shown to concentration-dependently inhibit 2-methyl-5-HT, a 5-HT3 agonist-induced contraction . FK1052 was found to be 40 times and three times more potent than ondansetron and granisetron, respectively .

Scientific Research Applications

Antiemetic Activity in Animal Models

FK1052 hydrochloride, a 5-HT3 and 5-HT4 receptor antagonist, has shown promise in preventing emesis induced by various stimuli in animal studies. In one study, it effectively prevented cisplatin-induced emesis in Suncus murinus (a small mammal) and ferrets, suggesting its potential in cancer chemotherapy (Nakayama et al., 2005). Another study found FK1052 to be more potent than other 5-HT3 receptor antagonists, highlighting its potential for antiemetic therapy (Nagakura et al., 1993).

Effects on Colonic Function

Research exploring FK1052’s impact on colonic function revealed its potential in treating gastrointestinal dysfunctions like irritable bowel syndrome. FK1052 effectively inhibited colonic responses to serotonin and stress stimuli in vivo, indicating its role in modulating colonic activity (Kadowaki et al., 1993).

Involvement in Delayed Emesis

FK1052 has also been evaluated for its effectiveness against delayed emesis induced by cancer treatments like methotrexate in dogs. Its ability to reduce emetic episodes, where selective 5-HT3 receptor antagonists failed, suggests the involvement of the 5-HT4 receptor in delayed emesis (Yamakuni et al., 2000).

Ion Transport in the Guinea-Pig Colon

Another study analyzed FK1052's influence on ion transport in the guinea-pig distal colon. This research contributes to understanding how FK1052 might modulate gastrointestinal functions at a cellular level (Kuwahara et al., 1994).

Future Directions

FK1052 may have therapeutic potential in the treatment of gastrointestinal dysfunction such as irritable bowel syndrome . This is due to its potent antagonistic effects on 5-HT3 and 5-HT4 receptors, which are thought to play an important role in colonic function .

properties

IUPAC Name

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKFYJWUPWZYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FK1052 hydrochloride

Synthesis routes and methods I

Procedure details

The suspension of 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (2.0 g) in methanol (60 ml) was treated with hydrogen chloride in ethanol and then diluted with hot aqueous ethanol (water:ethanol, 1:4) to give a clear solution. After filtration of the insoluble materials, the filtrate was evaporated under reduced pressure to about 40 ml and allowed to stand at room temperature overnight. Filtration, followed by washing with ethanol, gave 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one hydrochloride (2.10 g) as crystals.
Quantity
60 mL
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Synthesis routes and methods II

Procedure details

(+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (8.0 g) was dissolved in ethanol (80 ml) and water (72 ml), and 6 N hydrochloric acid (8 ml) was added thereto at an interior temperature of 20~30° C., and it was agitated at the same temperature for 1 hr. It was clarified by filtration, and the container and so forth was washed with ethanol (8 ml). Water (272 ml) was dripped therein at a temperature of 20~30° C. over the course of 20 min, and the seed crystals (0.016 g) were added thereto, and it was agitated at the same temperature for 3 hr, cooled to 0~5° C., and agitated for 3 hr. The precipitated crystals were collected by filtration, washed with water (32 ml), and thereafter dried overnight under vacuum to obtain (+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one·hydrochloride.
Quantity
80 mL
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8 mL
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Synthesis routes and methods III

Procedure details

(+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-on (100 g) was suspended in the mixture of ethanol (300 ml) and deionized water (300 ml), and 6 N hydrochloric acid (100 ml) was added thereto at an interior temperature of not less than 30° C. After the addition thereof, it was heated to an interior temperature of 65~75° C. and the precipitated crystals were dissolved. After the dissolution, it was clarified by filtration, and the filtration vessel and so forth were washed with 200 ml of deionized water. The filtrate and the washings was combined, cooled to a temperature of not higher than 10° C., and the precipitated crystals were collected by filtration, washed with water, and dried to obtain (+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one·hydrochloride as white crystals.
Quantity
300 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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